molecular formula C7H5ClKO2 B579300 2-Chlorobenzoic acid potassium salt CAS No. 16463-38-0

2-Chlorobenzoic acid potassium salt

Cat. No.: B579300
CAS No.: 16463-38-0
M. Wt: 195.663
InChI Key: RCMQHFPLNQIFCX-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid potassium salt (C₇H₄ClKO₂) is the potassium salt of 2-chlorobenzoic acid, a halogenated aromatic carboxylic acid. The parent acid (C₇H₅ClO₂) has a molecular weight of 156.56 g/mol, a melting point of 139–143°C, and moderate solubility in polar solvents like hot water and ethanol . Upon deprotonation, the potassium salt forms, with an estimated molecular weight of ~194.6 g/mol (calculated from the acid’s molecular weight and potassium’s atomic mass). This salt is used in organic synthesis, catalysis, and pharmaceutical research due to its enhanced solubility in aqueous media compared to the free acid .

Properties

IUPAC Name

potassium;2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRNDNRVCAYZOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClKO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, diphenylphosphide.

Major Products Formed:

Scientific Research Applications

2-Chlorobenzoic acid potassium salt is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorobenzoic acid potassium salt involves its ability to participate in various chemical reactions due to the presence of the chloride and carboxylate groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can inhibit or activate specific biochemical processes .

Comparison with Similar Compounds

Sodium 2-Chlorobenzoate

  • Molecular Formula : C₇H₄ClNaO₂
  • Molecular Weight : 178.55 g/mol
  • Solubility : Highly soluble in water due to the smaller ionic radius of Na⁺ compared to K⁺.
  • Applications : Used as an intermediate in agrochemicals and dyes.
  • Key Difference : Sodium salts generally exhibit higher solubility in water than potassium salts, but potassium salts may offer better stability in certain organic reactions .

3-Chlorobenzoic Acid Potassium Salt

  • Structure : Chlorine substituent at the meta position.

4-Chlorobenzoic Acid Potassium Salt

  • Structure : Chlorine at the para position.
  • Thermal Stability : Para-substituted derivatives often have higher melting points due to symmetrical crystal packing. For example, 4-chlorobenzoic acid melts at 243°C, compared to 139–143°C for the ortho isomer .
  • Reactivity : Para-substituted compounds may exhibit different regioselectivity in cross-coupling reactions compared to ortho-substituted analogs .

Dichlorobenzoic Acid Salts

  • Example : 3,6-Dichloro-2-hydroxybenzoic acid potassium salt (C₇H₃Cl₂KO₃).
  • Molecular Weight : 265.15 g/mol .
  • Applications: Used in Kolbe-Schmitt carboxylation reactions. The additional chlorine and hydroxyl groups increase acidity (pKa ~1–2) compared to monochloro derivatives (pKa ~2.7 for 2-chlorobenzoic acid) .

Halogen-Substituted Analogs

  • 2-Fluorobenzoic Acid Potassium Salt : The electronegative fluorine atom increases acidity (pKa ~2.5) but reduces steric bulk compared to chlorine.
  • 2-Bromobenzoic Acid Potassium Salt : Bromine’s larger atomic radius may hinder solubility in polar solvents but enhance reactivity in nucleophilic aromatic substitution .

Physicochemical and Toxicological Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LD₅₀ (Oral, Rat) Key Applications
2-Chlorobenzoic acid (acid) 156.56 139–143 Moderate (hot H₂O) >500 mg/kg Organic synthesis
2-Chlorobenzoic acid K⁺ salt ~194.6 (est.) Not reported High (aqueous) Not available Catalysis, pharmaceuticals
Sodium 2-chlorobenzoate 178.55 Not reported Very high Not available Agrochemicals
3,6-Dichloro-2-hydroxybenzoic acid K⁺ salt 265.15 Not reported Moderate Not available Carboxylation reactions

Toxicity and Environmental Impact

  • Toxicity: Limited data exist for the potassium salt, but the parent acid has an oral LD₅₀ >500 mg/kg in rats . Structural analogs like dichlorobenzoates show similar low acute toxicity but lack chronic exposure studies .
  • Salts may hydrolyze to the free acid under acidic conditions .

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